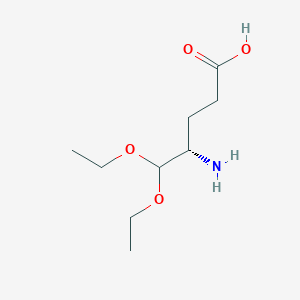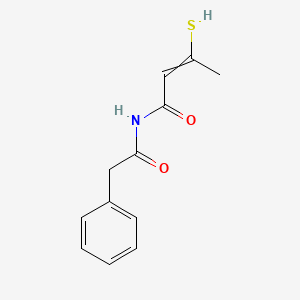
N-(Phenylacetyl)-3-sulfanylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Phenylacetyl)-3-sulfanylbut-2-enamide is an organic compound with a complex structure that includes a phenylacetyl group, a sulfanyl group, and an enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylacetyl)-3-sulfanylbut-2-enamide typically involves multiple steps. One common method includes the following steps:
Esterification: The esterification of a suitable precursor, such as L-proline, to form an intermediate ester.
Acylation: The acylation of glycine with phenylacetyl chloride under Schotten-Baumann conditions to form N-phenylacetylglycine.
Formation of the Peptide Bond: The peptide bond is formed between N-phenylacetylglycine and the proline ester using methods such as mixed anhydride under Anderson conditions, activated benzotriazole ester, or activated succinimide ester methods.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Phenylacetyl)-3-sulfanylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The enamide moiety can be reduced to form corresponding amines.
Substitution: The phenylacetyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenylacetyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of enzyme interactions.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(Phenylacetyl)-3-sulfanylbut-2-enamide is not well-characterized. its structure suggests that it may interact with biological targets such as enzymes or receptors. The phenylacetyl group could facilitate binding to hydrophobic pockets, while the sulfanyl and enamide groups may participate in hydrogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylacetyl-L-prolylglycine ethyl ester (Noopept): A nootropic compound with cognitive-enhancing properties.
Piracetam: Another nootropic compound with a different mechanism of action.
Phenylacetone (P2P): An organic compound with different applications.
Uniqueness
N-(Phenylacetyl)-3-sulfanylbut-2-enamide is unique due to its combination of functional groups, which may confer specific reactivity and binding properties
Eigenschaften
CAS-Nummer |
88152-48-1 |
|---|---|
Molekularformel |
C12H13NO2S |
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
N-(2-phenylacetyl)-3-sulfanylbut-2-enamide |
InChI |
InChI=1S/C12H13NO2S/c1-9(16)7-11(14)13-12(15)8-10-5-3-2-4-6-10/h2-7,16H,8H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
CWIHOUJIYDTTGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)NC(=O)CC1=CC=CC=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




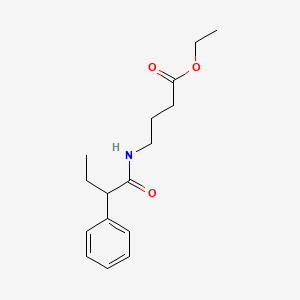

![4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14392535.png)

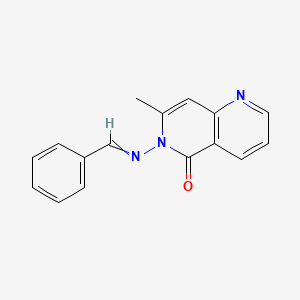
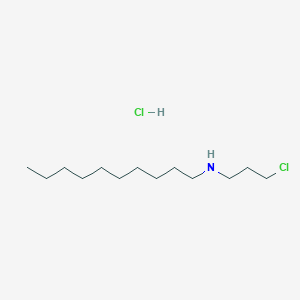
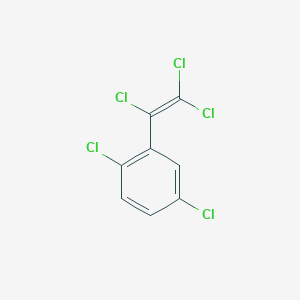
![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
silane](/img/structure/B14392556.png)
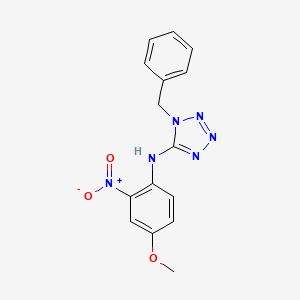
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-fluorene]](/img/structure/B14392559.png)
